molecular formula C15H18N2O4 B1360971 [1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid CAS No. 1035840-84-6

[1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid

Cat. No. B1360971
M. Wt: 290.31 g/mol
InChI Key: ZUWMFFMEUOJCAV-UHFFFAOYSA-N
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Description

“[1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid” is a chemical compound with the molecular formula C15H18N2O4 . It has a molecular weight of 290.32 . The IUPAC name for this compound is [1-(5-methoxy-1,3-benzoxazol-2-yl)-3-piperidinyl]acetic acid .


Molecular Structure Analysis

The InChI code for “[1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid” is 1S/C15H18N2O4/c1-20-11-4-5-13-12(8-11)16-15(21-13)17-6-2-3-10(9-17)7-14(18)19/h4-5,8,10H,2-3,6-7,9H2,1H3,(H,18,19) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

“[1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid” is a solid compound . It should be stored at ambient temperature .

Scientific Research Applications

Synthesis and Chemical Structure

  • Novel Spirocompounds Synthesis : A study by Younesi, Sorotskaya, and Krapivin (2009) describes the preparation of new spirocompounds, including derivatives related to the benzoxazolyl group, demonstrating the versatility of this compound in synthetic chemistry (Younesi, Sorotskaya, & Krapivin, 2009).

Biological Activity and Pharmacological Properties

  • Antimicrobial and Analgesic Properties : Jayanna et al. (2013) explored the antimicrobial and analgesic activities of benzoxazole derivatives, indicating the potential of these compounds in medical applications (Jayanna et al., 2013).
  • Heparanase Inhibition and Anti-angiogenic Properties : Courtney et al. (2005) identified benzoxazol-5-yl acetic acid derivatives as heparanase inhibitors with anti-angiogenic properties, suggesting their use in cancer therapy (Courtney et al., 2005).
  • Antibacterial Activity : Patel, Agravat, and Shaikh (2011) demonstrated that benzoxazole derivatives exhibit variable and modest antibacterial activity, contributing to the development of new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Photovoltaic Applications

  • Organic Solar Cells : Khan et al. (2019) investigated triazatruxene-based molecules, including benzoxazole derivatives, for their potential in improving the efficiency of organic solar cells (Khan et al., 2019).

Molecular and Crystal Structure Analysis

  • Charge Density and Molecular Dynamics : Wang et al. (2016) studied the charge density and molecular dynamics of benzoxazol-3(2H)-yl acetic acid, shedding light on the intermolecular interactions and structural properties of similar compounds (Wang et al., 2016).

Safety And Hazards

The safety data sheet (SDS) for “[1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid” indicates that it may be an irritant . Always handle chemical substances with appropriate safety measures.

properties

IUPAC Name

2-[1-(5-methoxy-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4/c1-20-11-4-5-13-12(8-11)16-15(21-13)17-6-2-3-10(9-17)7-14(18)19/h4-5,8,10H,2-3,6-7,9H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUWMFFMEUOJCAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=N2)N3CCCC(C3)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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